molecular formula C21H20F3N3O6S B15000412 3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(cyclohexylideneamino)oxy]propan-1-one

3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(cyclohexylideneamino)oxy]propan-1-one

Cat. No.: B15000412
M. Wt: 499.5 g/mol
InChI Key: WALWFOOCEOWRQT-UHFFFAOYSA-N
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Description

CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE is a complex organic compound featuring a cyclohexylideneamino group, a benzodioxolyl group, and a trifluoromethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents like DMF (dimethylformamide) and TEA (triethylamine) for facilitating the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DMSO (dimethyl sulfoxide), and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H20F3N3O6S

Molecular Weight

499.5 g/mol

IUPAC Name

(cyclohexylideneamino) 3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoate

InChI

InChI=1S/C21H20F3N3O6S/c22-21(23,24)18-11-15(13-6-7-16-17(10-13)32-12-31-16)25-20(26-18)34(29,30)9-8-19(28)33-27-14-4-2-1-3-5-14/h6-7,10-11H,1-5,8-9,12H2

InChI Key

WALWFOOCEOWRQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4)CC1

Origin of Product

United States

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